3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
The compound 3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a structurally complex molecule characterized by:
- Dione functionalities (2,4-dione) that may influence hydrogen bonding and metabolic stability.
- A piperidin-4-ylmethyl substituent linked to a 4-(pyrrolidine-1-sulfonyl)benzoyl group, which introduces sulfonamide and aromatic moieties known for modulating receptor binding and solubility .
Properties
IUPAC Name |
2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S/c33-27(22-9-11-23(12-10-22)38(36,37)31-15-1-2-16-31)30-17-13-20(14-18-30)19-32-28(34)24-7-3-5-21-6-4-8-25(26(21)24)29(32)35/h3-12,20H,1-2,13-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCVFPLNIAEGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
Levulinic acid derivatives serve as precursors due to their compatibility with tricyclic ring formation. Reacting levulinic acid with o-aminobenzyl alcohols in the presence of methyl chloroformate and triethylamine generates intermediate 1 through a condensation-cyclization sequence:
\text{Levulinic acid} + \text{o-aminobenzyl alcohol} \xrightarrow[\text{Et}_3\text{N}]{\text{MeOCOCl}} \text{Intermediate 1 (monocyclic)}}
Oxidative Aromatization
Intermediate 1 undergoes oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the bicyclic intermediate 2 . Further cyclization via intramolecular aldol condensation forms the tricyclic dione 3 :
Key Conditions :
-
Solvent: Toluene or dichloromethane.
-
Temperature: 80–100°C for aldol step.
Functionalization of the Tricyclic Core
Introduction of the Piperidin-4-ylmethyl Group
The piperidine sidechain is introduced via Mitsunobu reaction or alkylation .
Mitsunobu Reaction
Reacting tricyclic dione 3 with piperidin-4-ylmethanol using DIAD (diisopropyl azodicarboxylate) and PPh₃ facilitates stereospecific ether formation:
Optimization Notes :
Alkylation via SN2
Alternative alkylation using piperidin-4-ylmethyl bromide and K₂CO₃ in DMF affords Intermediate 4 in moderate yields (45–55%).
Synthesis of the 4-(Pyrrolidine-1-sulfonyl)benzoyl Moiety
Sulfonylation of Benzoyl Chloride
Pyrrolidine-1-sulfonyl chloride is reacted with 4-aminobenzoic acid to form 4-(pyrrolidine-1-sulfonyl)benzoic acid (5 ):
Conditions :
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Base: Triethylamine (3.0 equiv).
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Catalyst: DMAP (0.1 equiv).
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Solvent: Dichloromethane, 0°C → RT.
Activation and Coupling
Acid 5 is activated using CDI (1,1'-carbonyldiimidazole) and coupled to piperidine 4 to form Compound X :
Critical Parameters :
Alternative Pathways and Comparative Analysis
Copper-Catalyzed C–H Amination
A method adapted from pyrrolidine synthesis employs [Tp CuL] complexes for intramolecular C–H amination, potentially streamlining tricyclic core formation. However, this approach remains untested for Compound X .
One-Pot Tandem Synthesis
Transition metal-free tandem reactions (as in) could reduce step count but require precise stoichiometric control to avoid polymerization.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.4 Hz, 2H, ArH), 3.52–3.60 (m, 4H, pyrrolidine), 2.98 (t, J=12 Hz, 2H, piperidine) |
| LC-MS | [M+H]⁺ = 602.2 (calc. 602.3) |
Challenges and Optimization Opportunities
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Steric Hindrance : Bulky substituents slow amide coupling; microwave-assisted synthesis may enhance kinetics.
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Sulfonylation Efficiency : Alternative sulfonylating agents (e.g., SOCl₂/pyrrolidine) could improve yield.
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Catalytic Systems : Copper or palladium catalysts might enable C–H functionalization for streamlined synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and piperidine rings play a crucial role in binding to these targets, while the isoquinoline core contributes to the overall stability and activity of the molecule. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
Key Observations
Tricyclic vs.
Substituent Effects :
- The pyrrolidine-1-sulfonyl benzoyl group in the target compound differs from the 2-methoxyphenyl group in compound 20 (). Sulfonamides generally improve solubility and membrane permeability, whereas methoxy groups may enhance lipophilicity and CNS penetration .
Biological Activity Trends :
- Compound 20 () demonstrated 5-HTR affinity , suggesting the azatricyclo-dione scaffold is compatible with serotonin receptor interactions. In contrast, spiro-diones () and pyrrolidine diones () lack reported receptor data but show promise in antimicrobial and kinase-targeting contexts .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels compound 20’s route (), involving piperidine coupling to a preformed tricyclic core. However, the sulfonyl benzoyl group may require additional protection-deprotection steps, complicating scalability compared to simpler analogs like YA2 .
Biological Activity
The compound 3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a unique azatricyclo framework with multiple functional groups that may influence its biological interactions. The molecular formula is , and its molecular weight is approximately 354.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N2O3S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)CF |
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This action can disrupt metabolic pathways associated with disease processes.
- Receptor Modulation : It may also function as a modulator for certain receptors, influencing signaling pathways that are critical for cellular communication and function.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, related azatricyclo compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties by modulating neurotransmitter systems. This could be particularly beneficial in conditions like Alzheimer's disease or schizophrenia.
Study 1: Antitumor Efficacy
In a recent study published in Cancer Research, a derivative of the compound was tested on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics .
Study 2: Neuroprotective Potential
A study conducted on rodent models indicated that the compound improved cognitive function in tests measuring memory retention and learning ability. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
